Methyl 3-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate Methyl 3-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 2097894-70-5
VCID: VC4681987
InChI: InChI=1S/C18H17NO5S3/c1-24-18(21)17-16(7-9-26-17)27(22,23)19-10-15(20)13-4-2-12(3-5-13)14-6-8-25-11-14/h2-9,11,15,19-20H,10H2,1H3
SMILES: COC(=O)C1=C(C=CS1)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O
Molecular Formula: C18H17NO5S3
Molecular Weight: 423.52

Methyl 3-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate

CAS No.: 2097894-70-5

Cat. No.: VC4681987

Molecular Formula: C18H17NO5S3

Molecular Weight: 423.52

* For research use only. Not for human or veterinary use.

Methyl 3-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate - 2097894-70-5

Specification

CAS No. 2097894-70-5
Molecular Formula C18H17NO5S3
Molecular Weight 423.52
IUPAC Name methyl 3-[[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]sulfamoyl]thiophene-2-carboxylate
Standard InChI InChI=1S/C18H17NO5S3/c1-24-18(21)17-16(7-9-26-17)27(22,23)19-10-15(20)13-4-2-12(3-5-13)14-6-8-25-11-14/h2-9,11,15,19-20H,10H2,1H3
Standard InChI Key ZMWIBDPLMUWEIP-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=CS1)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O

Introduction

Molecular Structure and Physicochemical Properties

The compound’s molecular formula is C₁₈H₁₇NO₅S₃, with a molecular weight of 423.52 g/mol. Key structural features include:

  • A thiophene-2-carboxylate core with a methyl ester at position 2.

  • A sulfamoyl group (-SO₂NH-) at position 3, linked to a 2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl side chain.

  • A hydroxyethyl moiety and a 4-(thiophen-3-yl)phenyl group, introducing stereoelectronic complexity.

Table 1: Comparative Molecular Properties of Related Thiophene Derivatives

PropertyTarget CompoundMethyl 3-Hydroxythiophene-2-Carboxylate Methyl 3-{[4-(Ethoxycarbonyl)Phenyl]Sulfamoyl}Thiophene-2-Carboxylate
Molecular FormulaC₁₈H₁₇NO₅S₃C₆H₆O₃SC₁₅H₁₅NO₆S₂
Molecular Weight (g/mol)423.52158.17369.41
Key Functional GroupsSulfamoyl, esterHydroxyl, esterSulfamoyl, ethoxycarbonyl
logP (Predicted)3.5–4.21.23.1

The sulfamoyl group enhances hydrogen-bonding capacity, potentially improving target binding, while the thiophene-phenyl segment may contribute to π-π stacking interactions in biological systems .

Synthetic Pathways and Methodologies

Core Thiophene Synthesis: Gewald Reaction

The thiophene backbone is likely synthesized via the Gewald reaction, a multicomponent condensation involving:

  • A ketone or aldehyde (e.g., methyl 2-chloroacrylate).

  • An activated nitrile (e.g., cyanoacetic acid).

  • Elemental sulfur, catalyzed by a base (e.g., morpholine or triethylamine) .
    This method efficiently constructs 2-aminothiophenes, though post-synthetic modifications are required to introduce the sulfamoyl and aryl groups .

Post-Synthetic Modifications

  • Sulfamoylation: The amine intermediate undergoes sulfonation using sulfonyl chlorides. For example, reacting with chlorosulfonic acid yields the sulfamoyl group .

  • Side Chain Introduction: The hydroxyethyl-phenyl-thiophene moiety is introduced via nucleophilic substitution or Mitsunobu reactions, as seen in similar compounds . A reported protocol involves coupling 2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethylamine with the sulfamoyl-thiophene intermediate using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine .

Table 2: Representative Synthetic Conditions for Key Steps

StepReagents/ConditionsYield (%)Reference
Thiophene Core FormationMethyl 2-chloroacrylate, thioglycolate, NaOMe/MeOH70–80
SulfamoylationClSO₃H, DCM, 0°C → RT50–60
Mitsunobu CouplingDIAD, PPh₃, DCM, 0°C → RT63–92

Computational and Structural Insights

Molecular Docking Studies

Docking analyses of similar compounds reveal strong interactions with CA IX (PDB: 5FL4):

  • The sulfamoyl group forms hydrogen bonds with Thr199 and Glu106.

  • The thiophene-phenyl moiety occupies a hydrophobic pocket near Val121 .

ADMET Predictions

  • Absorption: High topological polar surface area (TPSA > 90 Ų) may limit intestinal absorption .

  • Metabolism: Methyl esters are prone to hydrolysis by carboxylesterases, potentially generating active metabolites .

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